
2,3,4-Trimethyl-9-thia-1,5,7-triaza-fluoren-8-ylamine
Overview
Description
2,3,4-Trimethyl-9-thia-1,5,7-triaza-fluoren-8-ylamine is a complex organic compound characterized by its unique structure, which includes multiple nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethyl-9-thia-1,5,7-triaza-fluoren-8-ylamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trimethyl-9-thia-1,5,7-triaza-fluoren-8-ylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2,3,4-Trimethyl-9-thia-1,5,7-triaza-fluoren-8-ylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4-Trimethyl-9-thia-1,5,7-triaza-fluoren-8-ylamine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-2,3,4-Trimethyl-9-thia-1-aza-4a-azonia-fluorene: This compound shares a similar core structure but includes a methoxy group and a different nitrogen arrangement.
2,4,6-Trimethyl-7-oxa-9-thia-1,5-diaza-fluoren-8-one: Another related compound with a similar backbone but different functional groups.
Uniqueness
2,3,4-Trimethyl-9-thia-1,5,7-triaza-fluoren-8-ylamine is unique due to its specific arrangement of nitrogen and sulfur atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
2,3,4-Trimethyl-9-thia-1,5,7-triaza-fluoren-8-ylamine is a complex organic compound notable for its unique structure that incorporates multiple nitrogen and sulfur atoms. Its chemical formula is and it has been the subject of various studies due to its potential biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating efficacy particularly against Gram-positive bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. In vitro assays revealed a dose-dependent reduction in cell viability among treated cancer cells, suggesting its potential as a chemotherapeutic agent.
Cytokine Modulation
In addition to its direct antimicrobial and anticancer effects, this compound has been reported to influence cytokine release in immune cells. For instance, it can modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs), indicating its role in immunomodulation.
Summary of Biological Activities
Activity | Description |
---|---|
Antimicrobial | Effective against Gram-positive bacteria; disrupts cell membranes. |
Anticancer | Induces apoptosis in cancer cell lines; dose-dependent efficacy. |
Cytokine Modulation | Alters TNF-α and IL-6 production in immune cells; potential immunomodulator. |
The biological activity of this compound is attributed to its interaction with specific molecular targets. It may bind to enzymes or receptors involved in critical cellular processes:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for bacterial survival or cancer cell proliferation.
- Receptor Interaction : It could modulate receptor activity on immune cells, influencing cytokine production and immune responses.
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial activity of this compound against various pathogens. The results indicated a significant reduction in bacterial counts when exposed to the compound at concentrations ranging from 10 µg/mL to 100 µg/mL.
Study 2: Cytokine Release Modulation
In another study focusing on immune modulation, PBMCs were treated with varying doses of the compound. The findings revealed that at higher concentrations (50 µg/mL), there was a notable decrease in TNF-α levels by approximately 60%, suggesting its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
11,12,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4S/c1-5-6(2)8-9-10(11(13)15-4-14-9)17-12(8)16-7(5)3/h4H,1-3H3,(H2,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOGWCBNPGYLOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=C1C)SC3=C2N=CN=C3N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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